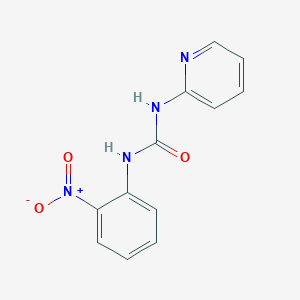

N-(2-nitrophenyl)-N'-pyridin-2-ylurea

Description

Properties

CAS No. |

13141-73-6 |

|---|---|

Molecular Formula |

C12H10N4O3 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

1-(2-nitrophenyl)-3-pyridin-2-ylurea |

InChI |

InChI=1S/C12H10N4O3/c17-12(15-11-7-3-4-8-13-11)14-9-5-1-2-6-10(9)16(18)19/h1-8H,(H2,13,14,15,17) |

InChI Key |

WNEBPFFLUCTUSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=N2)[N+](=O)[O-] |

solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategic Approaches for Unsymmetrical N,N'-Disubstituted Urea (B33335) Synthesis

The creation of unsymmetrical ureas, where the two nitrogen atoms are appended with different substituents, requires carefully planned synthetic strategies to avoid the formation of symmetrical byproducts. Key methods include the reaction of isocyanates with amines, metal-catalyzed carbonylation of amines, and the use of phosgene (B1210022) substitutes. asianpubs.orgorganic-chemistry.org

Reamination Protocols for Pyridyl-Substituted Ureas

A significant advancement in the synthesis of pyridyl-substituted ureas is the development of reamination or transamination protocols. These "urea to urea" transformations provide a direct and efficient route to unsymmetrical products like N-(2-nitrophenyl)-N'-pyridin-2-ylurea.

A noteworthy protocol involves the metal- and base-free reamination of readily available N,N-dimethyl-N'-hetaryl ureas with a variety of aryl and alkyl amines. researchgate.net This method is advantageous as it avoids the use of potentially toxic or expensive metal catalysts and harsh basic conditions, aligning with the principles of green chemistry. researchgate.netrsc.org The reaction proceeds by heating the N,N-dimethyl-N'-(pyridin-2-yl)urea with the desired amine, such as 2-nitroaniline (B44862), in a suitable solvent. The isolated yields for this type of transformation are reported to be good to excellent, generally ranging from 40% to 96%, depending on the nucleophilicity of the reacting amine. researchgate.net

Table 1: Examples of Metal- and Base-Free Reamination of N,N-dimethyl-3-(pyridin-2-yl)urea

| Amine Nucleophile | Product | Yield (%) |

|---|---|---|

| Aniline (B41778) | N-phenyl-N'-pyridin-2-ylurea | 85% |

| 4-Methoxy-aniline | N-(4-methoxyphenyl)-N'-pyridin-2-ylurea | 96% |

| 2-Nitroaniline | This compound | 75% |

| Benzylamine | N-benzyl-N'-pyridin-2-ylurea | 82% |

Data sourced from studies on "urea to urea" transformations. researchgate.net

Multistep Synthetic Pathways for Urea Derivative Formation

Beyond the direct "urea to urea" approach, traditional multistep syntheses remain a fundamental method for forming urea derivatives. These pathways typically involve the creation of an activated carbonyl equivalent that subsequently reacts with an amine. asianpubs.org A common and widely used method is the reaction of a primary or secondary amine with an isocyanate. asianpubs.orgresearchgate.net

The synthesis of this compound via this pathway would involve two primary steps:

Formation of an Isocyanate : Either 2-aminopyridine (B139424) is converted to pyridin-2-yl isocyanate, or 2-nitroaniline is converted to 2-nitrophenyl isocyanate. The generation of isocyanates can be achieved through various methods, including the use of phosgene or its safer alternatives like triphosgene (B27547) or chlorosulfonyl isocyanate. asianpubs.orgbeilstein-journals.org Alternatively, isocyanates can be generated in situ from primary amides via a Hofmann rearrangement. organic-chemistry.org

Reaction with an Amine : The formed isocyanate is then reacted with the corresponding amine partner (2-nitroaniline or 2-aminopyridine, respectively) to yield the final N,N'-disubstituted urea product. asianpubs.org

Precursor Chemistry and Reactivity Considerations

The properties and reactivity of the starting materials are crucial for the successful synthesis of the target compound.

Incorporation of 2-Nitroaniline Derivatives

2-Nitroaniline serves as a key precursor, providing the nitrophenyl moiety of the target molecule. nih.gov It is typically used as the amine nucleophile in reactions with pyridin-2-yl isocyanate or its precursors. researchgate.net

The reactivity of 2-nitroaniline is influenced by its electronic properties. The amino group (-NH₂) is an activating group, making it a competent nucleophile. However, the presence of the strongly electron-withdrawing nitro group (-NO₂) in the ortho position decreases the nucleophilicity of the amine compared to aniline itself. hopemaxchem.com This reduced reactivity must be considered when defining reaction conditions, such as temperature and reaction time. In the context of the "urea to urea" transformation, the reaction of N,N-dimethyl-N'-(pyridin-2-yl)urea with 2-nitroaniline has been shown to proceed efficiently, yielding the desired product in good yields, demonstrating that its nucleophilicity is sufficient for this transformation. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Nitroaniline |

| N,N-dimethyl-N'-pyridin-2-ylurea |

| Aniline |

| N-phenyl-N'-pyridin-2-ylurea |

| 4-Methoxy-aniline |

| N-(4-methoxyphenyl)-N'-pyridin-2-ylurea |

| Benzylamine |

| N-benzyl-N'-pyridin-2-ylurea |

| Dimethylamine |

| Pyridin-2-yl isocyanate |

| 2-Aminopyridine |

| 2-Nitrophenyl isocyanate |

| Triphosgene |

Role of Pyridin-2-ylamine Moieties in Nucleophilic Additions

The synthesis of this compound typically involves a nucleophilic addition reaction between 2-aminopyridine and an electrophilic partner, such as 2-nitrophenyl isocyanate. The pyridin-2-ylamine moiety plays a crucial and distinct role in this transformation due to its unique electronic properties. The exocyclic amino group (-NH2) acts as the primary nucleophile, attacking the electrophilic carbon of the isocyanate group.

The reactivity of this amino group is modulated by the pyridine (B92270) ring itself. The pyridine ring contains an electronegative nitrogen atom which exerts a general electron-withdrawing inductive effect (-I) on the ring. However, the endocyclic nitrogen can also exert a positive mesomeric effect (+M), particularly influencing the ortho and para positions. In the case of 2-aminopyridine, the exocyclic amino group is at the ortho position relative to the ring nitrogen. This positioning allows for a degree of electronic interplay that influences its nucleophilicity.

Theoretical and experimental studies on related pyridyl-urea syntheses suggest that the reaction proceeds via the direct attack of the amine on the electrophile. rsc.org Some reaction pathways for similar compounds may involve tandem steps like cyclization and ring-opening, but the core event remains the intermolecular nucleophilic addition driven by the amine. researchgate.net The formation of an intermediate hetaryl isocyanate has also been shown to be a key step in related syntheses, which is then attacked by the amine nucleophile. rsc.org Computational studies on similar systems support a concerted mechanism for the aminolysis step, which may be more energetically favorable than pathways involving zwitterionic intermediates, especially for 2-pyridinyl fragments. rsc.org

Optimization of Synthetic Parameters

Solvent System Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, significantly impacting reaction rate, yield, and purity. The reaction, involving the formation of a urea from an amine and an isocyanate, is sensitive to the polarity and protic nature of the solvent.

Polar aprotic solvents, such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), are commonly employed. These solvents are effective at solvating the reactants and any charged intermediates without interfering with the reaction through hydrogen bonding. THF, for example, is used in standard procedures for converting amines to ureas in the presence of a base. nih.gov However, the efficiency can vary.

Interestingly, recent green chemistry approaches have demonstrated that the synthesis of pyridine-2-yl substituted ureas can be performed under solvent-free conditions. rsc.org This method is not only environmentally advantageous but also highly efficient, offering good to high yields (63-92%) and simplifying product isolation by eliminating the need for solvent removal. rsc.org The selection of the optimal solvent system is therefore a balance between reaction efficiency, ease of work-up, and environmental considerations.

| Solvent System | Typical Characteristics | Impact on Reaction Efficiency | Impact on Selectivity/Purity | Reference Context |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to good reaction rates. Often requires a base catalyst (e.g., DIPEA). | Good selectivity, byproducts may form depending on temperature and reactants. | nih.gov |

| Benzene | Nonpolar | Can be effective, particularly in reactions sensitive to polar interactions. May require elevated temperatures. | High selectivity can be achieved by minimizing polar side reactions. | researchgate.net |

| Solvent-Free | No Solvent | Excellent efficiency, often with reduced reaction times and energy input. | High purity of the final product, simplifies work-up significantly. Yields reported in the 63-92% range for related compounds. | rsc.org |

Yield Enhancement and Purity Control in Laboratory Synthesis

Maximizing the yield and ensuring high purity of this compound requires careful control over several synthetic parameters. Beyond solvent choice, factors such as reaction temperature, time, stoichiometry of reactants, and purification methods are paramount.

Purity control is often addressed during the work-up and purification phase. While traditional methods like column chromatography are effective, they can be time-consuming and involve large volumes of solvent. The development of column-free synthesis methods represents a significant advance in purity control. rsc.org In these procedures, the reaction conditions are optimized to be highly selective, yielding a product that can be isolated in high purity simply by precipitation, filtration, or recrystallization, thereby avoiding chromatography altogether. Adjusting the stoichiometry, particularly avoiding a large excess of either the amine or isocyanate, can also minimize the formation of byproducts.

| Parameter | Objective | Method/Condition | Expected Outcome | Reference Context |

|---|---|---|---|---|

| Catalysis | Improve Rate & Yield | Utilize a non-interfering base (e.g., DIPEA) or develop catalyst-free methods. | Accelerated reaction without catalyst-based impurities. Catalyst-free routes improve atom economy. | rsc.orgnih.gov |

| Reaction Time | Maximize Conversion | Monitor reaction progress (e.g., by TLC) to determine the optimal endpoint. | Prevents incomplete reaction (low yield) or formation of degradation products (low purity). | researchgate.net |

| Temperature | Control Rate & Selectivity | Typically run at room temperature or with gentle heating (e.g., 60 °C). | Avoids thermal decomposition of reactants or products and minimizes side reactions. | nih.gov |

| Purification | Enhance Purity | Develop column-free methods; utilize recrystallization from an appropriate solvent. | High purity product (>95%) with reduced solvent waste and processing time. | rsc.org |

Structural Elucidation and Solid State Architecture

X-ray Single Crystal Diffraction Analysis

A crystallographic study would reveal the crystal system (e.g., monoclinic, orthorhombic, triclinic) and the specific space group to which N-(2-nitrophenyl)-N'-pyridin-2-ylurea belongs. This information defines the symmetry of the unit cell, the fundamental repeating unit of the crystal. Without experimental data, these parameters remain unknown.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by applying symmetry operations. An analysis would describe the number of molecules in the asymmetric unit and detail the specific conformation adopted by the this compound molecule in the solid state. This includes the dihedral angles between the phenyl and pyridyl rings and the planarity of the urea (B33335) moiety. This information is crucial for understanding how the molecule arranges itself to minimize energy in the crystalline form.

Intermolecular Interactions and Crystal Packing Motifs

The stability of a crystal structure is governed by a complex network of non-covalent intermolecular interactions. These forces dictate the packing arrangement of molecules.

In molecules like this compound, hydrogen bonds are expected to play a dominant role in the crystal packing. The urea group provides strong N-H hydrogen bond donors, while the carbonyl oxygen, the nitro group oxygens, and the pyridine (B92270) nitrogen atom act as potential hydrogen bond acceptors. A detailed analysis would identify and characterize these N-H···O and weaker C-H···O hydrogen bonds, describing the formation of specific motifs such as chains, dimers, or more complex networks that define the supramolecular architecture.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain a deeper understanding of the crystal packing.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Contact Type | Contribution (%) |

|---|---|

| H···O/O···H | Data not available |

| H···C/C···H | Data not available |

| H···H | Data not available |

| C···C | Data not available |

| N···H/H···N | Data not available |

Based on a comprehensive search of available scientific literature, specific experimental data for the compound This compound , particularly its crystal structure and detailed solid-state analysis, could not be located. As a result, the generation of a thorough and scientifically accurate article adhering to the requested outline with detailed research findings and data tables is not possible at this time.

The user's request is highly specific, focusing on precise details of the solid-state architecture, including π-π stacking, supramolecular assembly, and conformational isomerism. Fulfilling these requirements necessitates access to published crystallographic data (e.g., from the Cambridge Crystallographic Data Centre - CCDC) and related spectroscopic or thermal analysis studies for this exact molecule.

While general principles and data from analogous compounds—such as other nitrophenyl ureas or 2-pyridyl derivatives—exist, extrapolating this information would be speculative and would not meet the required standards of scientific accuracy for an article focused solely on this compound. An authoritative article as requested cannot be constructed without direct experimental evidence.

Therefore, the content for the following sections cannot be provided:

Hirshfeld Surface Analysis for Quantitative Contribution of Interactions

Conformational Isomerism in the Solid State

Further research and publication of the crystal structure of this compound are required before a detailed analysis as outlined can be accurately reported.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov For N-(2-nitrophenyl)-N'-pyridin-2-ylurea, DFT calculations are instrumental in elucidating its fundamental chemical properties. Typically, these calculations are performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure a high degree of accuracy. researchgate.net

DFT calculations begin with the optimization of the molecule's geometry to find its lowest energy conformation. This process determines the most stable three-dimensional arrangement of atoms by calculating key structural parameters. The stability of the molecule is indicated by its total electronic energy; a lower energy value corresponds to a more stable structure. For this compound, the optimized geometry would reveal the planarity or twisting of the phenyl and pyridyl rings relative to the central urea (B33335) group, which is influenced by steric hindrance from the ortho-nitro group and potential intramolecular hydrogen bonding. researchgate.netsemanticscholar.org

Table 1: Illustrative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C=O (Urea) | 1.25 Å |

| Bond Length | C-N (Urea-Phenyl) | 1.40 Å |

| Bond Length | C-N (Urea-Pyridyl) | 1.38 Å |

| Bond Angle | N-C-N (Urea) | 118° |

| Dihedral Angle | C-N-C-C (Phenyl Ring Twist) | 45° |

| Dihedral Angle | C-N-C-N (Pyridyl Ring Twist) | 25° |

Note: This data is illustrative of typical results from DFT calculations and is not derived from a specific study on this molecule.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the site of nucleophilicity, while the LUMO acts as an electron acceptor, indicating the site of electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable, less stable, and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the electron-withdrawing nitro group is expected to lower the LUMO energy and localize it on the nitrophenyl ring, while the electron-rich pyridine (B92270) ring would likely contribute significantly to the HOMO.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.50 |

| LUMO Energy | ELUMO | - | -2.45 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.05 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.475 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.025 |

| Global Electrophilicity Index | ω | χ²/2η | 4.95 |

Note: This data is illustrative and serves to represent the output of FMO analysis.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to identify charge-rich and charge-poor regions. Typically, red indicates regions of high electron density and negative electrostatic potential (nucleophilic sites), while blue indicates regions of low electron density and positive electrostatic potential (electrophilic sites). Green and yellow represent areas with intermediate potential. researchgate.net

For this compound, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro group and the carbonyl oxygen of the urea bridge, identifying them as primary sites for electrophilic attack. Conversely, positive potential (blue) would be concentrated on the hydrogen atoms of the urea N-H groups, highlighting their role as hydrogen bond donors.

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wikipedia.orgwiley-vch.de This analysis allows for the calculation of atomic charges and the characterization of chemical bonds. By locating critical points in the electron density (ρ(r)), AIM can identify bond critical points (BCPs) between atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian (∇²ρ(r)), reveal the nature of the interaction. For instance, a high ρ(r) and a negative ∇²ρ(r) are characteristic of a covalent bond, while low ρ(r) and positive ∇²ρ(r) indicate closed-shell interactions like hydrogen bonds or van der Waals forces. researchgate.netarxiv.org

Table 3: Illustrative AIM Topological Parameters for Selected Bonds

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Type |

| C=O (Urea) | 0.35 | -0.50 | Covalent |

| N-H (Urea) | 0.32 | -1.20 | Covalent |

| O···H (Intramolecular H-bond) | 0.02 | +0.08 | Hydrogen Bond |

Note: This data is hypothetical, illustrating the type of information derived from an AIM analysis.

Potential Energy Surface (PES) Scanning for Conformational Landscapes

The flexibility of this compound, particularly around the single bonds of the urea bridge, allows it to adopt various spatial arrangements or conformations. A Potential Energy Surface (PES) scan is a computational technique used to explore these conformational possibilities. uni-muenchen.deq-chem.com By systematically rotating specific dihedral angles and calculating the energy at each step while optimizing the rest of the geometry, a PES scan maps out the energy landscape, identifying stable conformers (energy minima) and the energy barriers (transition states) that separate them. readthedocs.ioepfl.chq-chem.com

For this molecule, key dihedral angles to scan would be those defining the orientation of the nitrophenyl and pyridyl rings relative to the urea plane. Such an analysis would reveal the most stable conformations (e.g., syn-syn, syn-anti, anti-anti) and the energy required to rotate between them. acs.orgresearchgate.net The presence of the bulky ortho-nitro group would likely create significant rotational barriers and favor a twisted, non-planar conformation to minimize steric repulsion. researchgate.net

Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. The urea moiety can theoretically undergo amide-imidol tautomerism, and the pyridine ring can also be involved in proton transfer events. Computational chemistry is an effective tool for investigating the likelihood of such tautomeric equilibria. By calculating the relative energies and thermodynamic stabilities of all possible tautomers, it is possible to predict which form is dominant under given conditions. rsc.orgresearchgate.net

In the case of this compound, DFT calculations could compare the stability of the standard amide form with its imidic acid tautomer. Studies on similar 2-acylaminopyridines have shown they exist almost exclusively in the amide form. The calculations would also assess the energy barrier for the proton transfer, indicating whether such a transformation is kinetically feasible. The interplay between different conformations and potential tautomers defines the complex chemical equilibrium of the molecule.

Dihedral Angle Influences on Molecular Geometry

The three-dimensional conformation of this compound is significantly influenced by the rotation around its single bonds, which can be described by dihedral angles. The key dihedral angles would involve the urea bridge, the nitrophenyl group, and the pyridinyl group.

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations, often using DFT methods, can predict the infrared (IR) and Raman spectra of this compound. Studies on urea, pyridine, and their derivatives have demonstrated the accuracy of such predictions. researchgate.netcore.ac.ukresearchgate.netresearchgate.net For the target molecule, key vibrational modes would include the N-H stretching and bending frequencies of the urea group, the C=O stretching of the urea, the symmetric and asymmetric stretching of the nitro group, and the characteristic ring vibrations of the phenyl and pyridinyl groups. nih.gov Comparing calculated frequencies with experimental data helps in the definitive assignment of spectral bands.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can also be predicted computationally. These calculations provide valuable information about the electronic environment of each nucleus in the molecule. The predicted chemical shifts for the protons and carbons in the nitrophenyl and pyridinyl rings, as well as the urea moiety, would aid in the interpretation of experimental NMR spectra.

Thermodynamic Analysis of Reaction Pathways

Computational chemistry can be employed to study the thermodynamics of reactions involving this compound, such as its synthesis or decomposition. nih.gov

Enthalpy, Entropy, and Gibbs Free Energy Changes

By calculating the energies of reactants, transition states, and products, it is possible to determine the key thermodynamic parameters for a reaction.

Enthalpy Change (ΔH): This represents the heat absorbed or released during a reaction at constant pressure. A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic reaction.

Entropy Change (ΔS): This relates to the change in disorder or randomness of the system.

Gibbs Free Energy Change (ΔG): Calculated as ΔG = ΔH - TΔS (where T is the temperature), this is the ultimate indicator of a reaction's spontaneity. A negative ΔG indicates a spontaneous reaction under the given conditions.

For the synthesis of this compound, these calculations could help in understanding the reaction's feasibility and optimizing reaction conditions. Thermodynamic data for related urea compounds is available in databases like the NIST WebBook, providing a foundation for such theoretical studies.

Coordination Chemistry and Ligand Properties

N-(2-nitrophenyl)-N'-pyridin-2-ylurea as a Ligand System

The structural arrangement of this compound provides multiple potential coordination sites, allowing it to act as a versatile ligand in the formation of metal complexes. The presence of both hard and soft donor atoms, along with the rotational freedom around the urea (B33335) bridge, enables diverse binding modes.

The this compound molecule possesses several potential donor atoms that can coordinate with a metal center. These include:

Pyridinyl Nitrogen: The nitrogen atom of the pyridine (B92270) ring is a strong Lewis base and a common coordination site for a wide range of metal ions.

Urea Oxygen: The carbonyl oxygen of the urea moiety is another potential donor atom, capable of forming coordinate bonds with metal ions.

Urea Nitrogens: The two nitrogen atoms of the urea bridge can also be involved in coordination, although their basicity is generally lower than that of the pyridinyl nitrogen.

Nitro Group Oxygens: The oxygen atoms of the nitro group are potential, albeit weaker, donor sites.

The coordination preferences often depend on the nature of the metal ion and the reaction conditions. In many pyridyl-urea complexes, coordination is observed through the pyridinyl nitrogen and the carbonyl oxygen, forming a stable chelate ring. nih.gov

This compound can exhibit different denticities, acting as a monodentate, bidentate, or bridging ligand.

Monodentate Coordination: The ligand can coordinate to a metal center through its most basic site, the pyridinyl nitrogen atom.

Bidentate Chelation: The most common coordination mode for N-aryl-N'-pyridylureas involves the formation of a five-membered chelate ring through the pyridinyl nitrogen and the carbonyl oxygen atom. This N,O-bidentate chelation is a stable arrangement observed in numerous transition metal complexes with similar ligands. nih.gov

Bridging Coordination: The ligand can also act as a bridge between two metal centers, for instance, by coordinating one metal ion with the pyridinyl-carbonyl chelate and another with the nitro group or the other urea nitrogen.

The ability to form a stable five-membered chelate ring is a significant factor in the coordinating properties of this compound, leading to the formation of well-defined metal complexes.

Synthesis and Characterization of Metal Complexes

The versatile coordination behavior of this compound allows for the synthesis of a variety of metal complexes with interesting structural and electronic properties.

This compound is expected to form stable complexes with a range of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). Research on analogous 2-pyridyl urea ligands has demonstrated the successful synthesis of Cu(II) complexes. nih.gov In a typical synthesis, a salt of the transition metal is reacted with the ligand in a suitable solvent, leading to the formation of the coordination complex. The stoichiometry of the resulting complex (e.g., MLCl₂, ML₂Cl₂, where L is the ligand) can often be controlled by the molar ratio of the reactants. For instance, studies on related nitro-group substituted 2-pyridyl ureas have yielded biligand Cu(II) complexes. nih.gov

The geometric arrangement of the metal complexes formed with this compound is influenced by the coordination number of the metal ion and the nature of the other ligands present. In the case of Cu(II) complexes with related 2-pyridyl ureas, both square planar and distorted octahedral geometries have been observed. nih.gov

X-ray diffraction studies on similar Cu(II) complexes reveal typical bond lengths and angles. For example, the Cu-N(pyridyl) and Cu-O(carbonyl) bond lengths are in the expected range for such coordination compounds. The geometry around the copper center can be influenced by the presence of other ligands, such as chloride ions, and by the steric and electronic effects of the substituents on the pyridyl-urea ligand. nih.gov

Below is a hypothetical data table illustrating typical bonding parameters that could be expected for a complex of this compound with a transition metal like Cu(II), based on data for analogous compounds.

| Complex | Metal-Donor Bond | Bond Length (Å) | Coordination Geometry |

|---|---|---|---|

| [Cu(L)₂Cl₂] | Cu-N(pyridyl) | ~2.0 | Distorted Octahedral |

| [Cu(L)₂Cl₂] | Cu-O(carbonyl) | ~1.95 |

L = this compound

Supramolecular Assemblies via Coordination Bonds

Beyond the formation of discrete mononuclear complexes, this compound and its metal complexes can participate in the formation of supramolecular assemblies. These extended structures are held together by a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking.

The urea moiety is particularly adept at forming strong and directional hydrogen bonds. The N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as an acceptor. These interactions can link individual complex units into one-, two-, or three-dimensional networks. tandfonline.combit.edu.cn For instance, the urea groups of adjacent complexes can form self-complementary hydrogen bonds, leading to the formation of chains or sheets. tandfonline.com

Furthermore, the aromatic rings of the pyridyl and nitrophenyl groups can engage in π-π stacking interactions, which further stabilize the supramolecular architecture. The interplay of coordination bonds and these weaker interactions allows for the rational design of crystal structures with specific topologies and properties. The presence of the nitro group can also influence the packing of the molecules in the solid state through dipole-dipole interactions.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is a versatile ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs) due to its multiple potential coordination sites. The urea moiety, the pyridine nitrogen, and the nitro group's oxygen atoms can all engage in binding with metal ions. The specific binding mode and the resulting structure depend on the metal ion, the reaction conditions, and the presence of co-ligands.

The pyridine ring is a common building block in coordination chemistry, readily coordinating to a wide range of transition metals. wikipedia.org The urea group can coordinate in a monodentate fashion through the carbonyl oxygen or in a bridging manner, linking multiple metal centers. This versatility allows for the formation of one-, two-, or three-dimensional networks. nih.govmdpi.com

The presence of the 2-nitrophenyl group introduces several key features. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the resulting framework. MOFs functionalized with nitro groups have been shown to be effective in applications such as gas adsorption and catalysis due to the polar nature of the nitro group. researchgate.net This group can increase the Lewis acidity of the framework and create strong interactions with guest molecules like carbon dioxide. researchgate.net While direct synthesis of a MOF with this compound as the primary linker is not extensively documented, the principles of MOF design suggest its suitability. For instance, the reaction of other pyrazine (B50134) carboxamide ligands with silver(I) nitrate (B79036) has successfully produced MOF structures where ligands bridge metal atoms to form extended zigzag chains. nih.gov

The self-assembly process leading to these extended structures is governed by the coordination bonds between the ligand and the metal centers, as well as by weaker intermolecular interactions such as hydrogen bonding and π-π stacking. The urea functionality is a potent hydrogen bond donor and acceptor, which can play a crucial role in directing the supramolecular architecture and stabilizing the final framework. researchgate.net The interplay between strong metal-ligand bonds and these weaker interactions dictates the dimensionality and topology of the resulting coordination polymer or MOF.

Electronic and Electrochemical Properties of Coordination Compounds

The electronic and electrochemical properties of coordination compounds derived from this compound are significantly influenced by the ligand's inherent characteristics. The combination of a pyridine ring, a urea bridge, and a nitrophenyl group creates a unique electronic environment around the coordinated metal center.

The most prominent feature is the electron-withdrawing nature of the 2-nitrophenyl group. This substituent decreases the electron density on the ligand system, which in turn affects the metal-ligand bond. Specifically, the presence of the nitro group reduces the nucleophilicity of the pyridine ring, influencing the coordination sphere of the metal. mdpi.com For example, in related copper(II) complexes with pyridyl-urea ligands, strongly electron-withdrawing substituents on the ligand resulted in the formation of neutral hexacoordinated complexes, whereas less withdrawing groups led to cationic pentacoordinated species. mdpi.com This demonstrates the profound impact of the ligand's electronic character on the structure of the resulting complex.

Coordination of the ligand to a metal ion can be observed through spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy. The C=O stretching frequency of the urea moiety typically shifts to a lower wavenumber upon coordination to a metal ion. nih.gov This shift is indicative of the donation of electron density from the carbonyl oxygen to the metal center, weakening the C=O bond.

Below is a table showing typical IR spectral data for Cu(II) complexes with related 2-pyridyl urea ligands, illustrating the shifts in the carbonyl stretching frequency upon coordination.

| Compound | ν C=O (Amide I) (cm⁻¹) | Reference |

| [Cu(U9)₂Cl]⁺[Cl]⁻ | 1640, 1617 | mdpi.com |

| [Cu(U12)₂Cl]⁺[Cl]⁻ | 1641, 1601 | mdpi.com |

This table presents data for related N,N-dialkyl-N′-(pyridin-2-yl)-urea complexes to illustrate the effect of coordination on the urea carbonyl group.

Based on a comprehensive search for scientific literature, there are no specific research articles or data available for the exact chemical compound This compound that address the topics outlined in your request. The search did not yield any studies evaluating its antimicrobial activity, anti-parasitic efficacy, or the associated molecular mechanisms.

Therefore, it is not possible to generate an article with detailed research findings or data tables focusing solely on this compound as the necessary scientific information does not appear to be publicly available.

While research exists for structurally related compounds—such as other derivatives of nitrophenyl urea or compounds containing a pyridine ring—presenting that information would violate the strict instruction to focus solely on this compound. Attributing biological activities from different molecules would be scientifically inaccurate.

For context, chemical scaffolds like substituted phenylureas and pyridinyl derivatives are of interest in medicinal chemistry. Researchers have investigated similar compounds for various biological activities, including:

Antimicrobial Effects: Many pyridine derivatives have been synthesized and tested against various bacterial and fungal strains. mdpi.comnih.gov

Urease Inhibition: The urea structure is a common starting point for designing inhibitors of the enzyme urease, which is a virulence factor in some bacteria. nih.govnih.gov

Anti-parasitic Activity: Other novel heterocyclic compounds are often screened for efficacy against parasites like Leishmania donovani. nih.gov

However, without specific studies on this compound, no factual content can be provided for the requested article structure.

Biological Activity and Molecular Mechanisms

Antidiabetic Activity Research

The potential of pyridinyl urea (B33335) derivatives in the management of diabetes has been an area of active investigation, primarily focusing on the modulation of key enzymes involved in glucose homeostasis.

Glucokinase Activation Pathways

Glucokinase (GK) plays a pivotal role in glucose metabolism, acting as a glucose sensor in pancreatic β-cells to trigger insulin (B600854) secretion and regulating glucose metabolism in the liver. nih.gov Small molecule glucokinase activators (GKAs) that bind to an allosteric site on the enzyme have been a focus of research for treating type 2 diabetes. nih.gov Compounds featuring the 2-pyridyl urea scaffold have been identified as a novel series of GKAs. researchgate.net

These activators function by increasing the enzyme's affinity for glucose and enhancing its maximal velocity (Vmax). nih.gov This allosteric activation means that the enzyme becomes active at lower glucose concentrations, which can help rectify the defective glucose sensing and insulin release observed in many individuals with type 2 diabetes. nih.govresearchgate.net Research has led to the optimization of these compounds, identifying derivatives that demonstrate efficacy in oral glucose tolerance tests in both normal and diabetic mouse models. researchgate.net The goal is to develop partial GK activators that can provide glycemic control with a reduced risk of hypoglycemia. researchgate.net For instance, piragliatin (B1677958), a known allosteric GK activator, has been shown to significantly shift the glucose dependency for both insulin secretion and oxygen consumption in isolated human islets, effectively repairing functional defects in islets from type 2 diabetic donors. nih.gov

| Parameter | Condition | Glucose Threshold for Response | Observation |

|---|---|---|---|

| Insulin Secretion | Control (No Activator) | 6.3 mM | The GKA piragliatin significantly lowers the glucose concentration required to trigger insulin release. |

| With 3 µM Piragliatin | 2.6 mM | ||

| Oxygen Consumption | Control (No Activator) | ~5-6 mM | The presence of the GKA leads to increased metabolic activity at lower glucose levels. |

| With 3 µM Piragliatin | ~2-3 mM |

Kinase Inhibition Mechanisms

Beyond metabolic enzymes, pyridin-2-yl urea derivatives have been developed as potent inhibitors of various protein kinases. Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascades, has been identified as a therapeutic target for diseases involving stress-responsive pathways. nih.govnih.gov

Novel pyridin-2-yl urea inhibitors have been designed and validated to target ASK1. nih.gov For example, certain derivatives exhibit potent inhibition with IC50 values in the nanomolar range, comparable to clinical inhibitors like Selonsertib. nih.gov The mechanism involves the urea moiety forming critical hydrogen bonding interactions within the kinase's catalytic cleft. researchgate.net Structure-activity relationship studies have shown that substitutions on the associated ring systems can significantly impact inhibitory potency. For instance, methoxy (B1213986) groups on the inhibitor can result in stronger inhibition compared to trifluoromethyl groups. nih.gov

| Compound | Key Structural Feature | IC50 (nM) |

|---|---|---|

| Compound 2 | Indoline ring, Methoxy group | 1.55 ± 0.27 |

| Compound 6 | Indoline ring, Methoxy group (different substitution position) | 2.92 ± 0.28 |

| Compound 4 | Indoline ring, Methoxy group | 45.27 ± 4.82 |

| Selonsertib | Clinical Inhibitor (Reference) | Comparable to Compound 2 |

Antitumor Activity Exploration

The diaryl urea scaffold is a prominent feature in several multi-kinase inhibitors used in oncology, highlighting its importance in cancer drug discovery.

Identification of Molecular Targets

Compounds containing the pyridine-urea structure have demonstrated promising anticancer activities by inhibiting multiple protein kinases involved in tumor growth and angiogenesis. mdpi.comresearchgate.net Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), c-Kit, and p38 MAP kinase.

VEGFR Inhibition : VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth. nih.gov Several pyridine-urea derivatives have been shown to be potent inhibitors of VEGFR-2, with some exhibiting IC50 values in the low micromolar range. mdpi.com Sorafenib, a well-known anticancer drug, features a diaryl urea core and is a potent inhibitor of VEGFR-2 and VEGFR-3. selleck.co.jp The inhibition of VEGFR-2 by these compounds can block downstream signaling pathways, preventing endothelial cell proliferation and survival. nih.gov

c-Kit Inhibition : The c-Kit receptor tyrosine kinase is another important target in cancer therapy, particularly in gastrointestinal stromal tumors and certain leukemias. Diaryl urea compounds like Sorafenib and Sunitinib are effective inhibitors of c-Kit. selleck.co.jpselleckchem.com

p38 MAP Kinase Inhibition : The p38 MAP kinase pathway is involved in cellular responses to stress and inflammation and can play a role in cancer cell survival and apoptosis. nih.govnih.gov Research indicates that VEGFR-2 activation can prevent endothelial cell apoptosis by inhibiting the phosphorylation of p38 MAP kinase. nih.gov Conversely, some therapeutic strategies involve the inhibition of p38 MAP kinase to block VEGF-induced cellular processes. arvojournals.org

| Compound | VEGFR-2 (IC50) | c-Kit (IC50) | Other Key Targets (IC50) |

|---|---|---|---|

| Sorafenib | 90 nM | 68 nM | Raf-1 (6 nM), B-Raf (22 nM), VEGFR-3 (20 nM), PDGFR-β (57 nM) |

| Sunitinib | 80 nM | Not specified, but known target | PDGFRβ (2 nM), VEGFR1 |

| Apatinib | 1 nM | 429 nM | Ret (13 nM), c-Src (530 nM) |

| Vandetanib | 40 nM | >10 µM | VEGFR3 (110 nM), EGFR (500 nM) |

Role of the Urea Moiety in Protein-Ligand Interactions and Drug Design

The urea moiety (-NH-CO-NH-) is a critical pharmacophore in this class of compounds, playing a key role in molecular recognition and bioactivity through its unique hydrogen bonding capabilities. nih.gov It can act as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the C=O group), allowing it to form strong, stabilizing interactions with amino acid residues in the binding sites of target proteins. nih.govmdpi.com

In kinase inhibitors, the urea group often forms bidentate hydrogen bonds with the "hinge region" of the ATP-binding pocket, a common anchoring point for ATP-mimetic drugs. researchgate.net Beyond hydrogen bonding, the planar nature of the urea group allows it to participate in other significant non-bonded interactions:

π-Stacking Interactions : The urea functionality can engage in favorable π-stacking interactions with aromatic side chains of residues like tryptophan, phenylalanine, and tyrosine within the protein. nih.gov

NH-π Interactions : A perpendicular orientation of the urea's N-H bond relative to an aromatic ring can lead to stabilizing NH-π interactions. nih.gov

This combination of strong hydrogen bonds and other hydrophobic or stacking interactions provides a high-affinity binding that is crucial for potent biological activity. nih.govmdpi.com The conformational flexibility and rich interactive potential of the urea moiety make it a highly valuable and frequently utilized scaffold in modern drug design. nih.gov

Broader Pharmacological Spectrum

The versatility of the N-aryl-N'-pyridinylurea scaffold extends to a wide range of other potential therapeutic applications.

Anti-Alzheimer Activity : Compounds containing benzamide (B126) or pyridine (B92270) cores are being investigated for the treatment of Alzheimer's disease. researchgate.net The mechanisms are varied, with some molecules designed as multi-target-directed ligands that can, for example, inhibit acetylcholinesterase (AChE) and prevent the aggregation of β-amyloid peptides, two key pathological hallmarks of the disease. mdpi.com Other derivatives act as glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors, which have been shown to improve learning and memory dysfunction in preclinical models of Alzheimer's by exerting antioxidant and anti-apoptotic effects. nih.gov

Antiviral Activity : Pyridine derivatives have been noted for their antiviral properties. nih.gov Specifically, certain quinazoline (B50416) urea analogues have demonstrated the ability to inhibit the replication of various influenza strains, including influenza A (H1N1, H3N2) and influenza B, as well as other viruses like Coxsackie virus B4 and Respiratory syncytial virus. researchgate.net

Anti-inflammatory Activity : The pyridine nucleus is a component of various compounds with anti-inflammatory effects. nih.govresearchgate.net The mechanism can involve the inhibition of transcription factors like NF-kappaB, which regulates the production of pro-inflammatory cytokines such as TNF-alpha. nih.gov Other derivatives have shown direct inhibitory effects on enzymes like cyclooxygenase-2 (COX-2) or proteinases, which are involved in the inflammatory cascade. mdpi.commdpi.com

Carbonic Anhydrase Inhibition : Certain pyridine-urea molecules have been identified as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII. mdpi.com These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition is considered a valid strategy for anticancer therapy. mdpi.com

Determination of Relevant Biological Targets

While direct studies on the specific biological targets of N-(2-nitrophenyl)-N'-pyridin-2-ylurea are not extensively available in the current body of scientific literature, research on structurally analogous N-aryl-N'-pyridin-2-ylurea compounds has revealed a range of potential biological targets. These related molecules have demonstrated notable activity in preclinical models, particularly in the fields of oncology and enzymology. The primary biological targets identified for this class of compounds include protein kinases and urease.

The N-phenyl-N'-pyridinylurea scaffold is a recognized pharmacophore in the design of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of N-phenyl-N'-pyridinylurea have been investigated for their inhibitory activity against several kinases. For instance, certain pyridin-2-yl urea derivatives have been identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in stress and inflammatory responses. nih.govmdpi.comnih.gov Inhibition of ASK1 is being explored as a therapeutic strategy for a variety of conditions, including neurodegenerative diseases and cardiovascular disorders. researchgate.net

Furthermore, compounds with a similar pyridine-urea backbone have shown inhibitory effects against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. mdpi.comresearchgate.net The anti-proliferative activity of these compounds against various cancer cell lines is often attributed to their ability to interfere with kinase-mediated signaling pathways. For example, a series of pyridine-urea derivatives exhibited significant anti-proliferative activity against the MCF-7 breast cancer cell line. mdpi.comresearchgate.netresearchgate.net

Another identified biological target for this class of compounds is the enzyme urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. Inhibition of urease can disrupt the survival of these pathogens in the acidic environment of the stomach. Certain nitropyridine derivatives have demonstrated dual inhibition of both chymotrypsin (B1334515) and urease. mdpi.com

The following table summarizes the biological targets identified for compounds structurally related to this compound.

| Biological Target Family | Specific Target | Therapeutic Area |

| Protein Kinases | Apoptosis signal-regulating kinase 1 (ASK1) | Neurodegenerative diseases, Cardiovascular disorders |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Oncology | |

| Enzymes | Urease | Infectious diseases (e.g., H. pylori infection) |

Structure-Activity Relationship (SAR) Studies for Biofunctional Enhancement

Structure-activity relationship (SAR) studies on N-phenyl-N'-pyridinylurea derivatives have provided valuable insights into the structural features that govern their biological activity and have guided the design of more potent and selective compounds. These studies typically involve systematic modifications of the core structure and evaluation of the resulting changes in biological activity.

For the anticancer activity of pyridine-urea derivatives, several key SAR observations have been made. The nature and position of substituents on both the phenyl and pyridine rings significantly influence their anti-proliferative potency.

In a study of pyridine-ureas as potential anticancer agents, it was found that the substitution pattern on the phenyl ring plays a crucial role. For example, certain substitutions can enhance the inhibitory activity against cancer cell lines such as MCF-7. mdpi.com The presence of bulky alkyl groups on one side of the urea moiety and specific substitutions on the phenyl ring, such as 3-chloro-4-methylphenyl, have been associated with increased antitubercular activity in related urea derivatives. nih.gov

The following table presents data on the anti-proliferative activity of a series of pyridine-urea derivatives against the MCF-7 breast cancer cell line, illustrating the impact of different substituents.

| Compound ID | Phenyl Ring Substituent | Pyridine Ring Substituent | IC50 (µM) against MCF-7 (48h) |

| 8a | 4-Methoxyphenyl | 2-Methyl-6-(4-methoxyphenyl) | 7.03 |

| 8b | 4-Chlorophenyl | 2-Methyl-6-(4-methoxyphenyl) | 3.03 |

| 8e | 4-Nitrophenyl | 2-Methyl-6-(4-methoxyphenyl) | 0.22 |

| 8n | 4-Trifluoromethylphenyl | 2-Methyl-6-(3,4-dimethoxyphenyl) | 1.88 |

| Doxorubicin | - | - | 1.93 |

| Sorafenib | - | - | 4.50 |

Data sourced from a study on pyridine-ureas as potential anticancer agents. mdpi.com

These data indicate that electron-withdrawing groups on the phenyl ring, such as a nitro group (compound 8e ), can significantly enhance the anti-proliferative activity compared to electron-donating groups like a methoxy group (compound 8a ).

For urease inhibition, the SAR of related compounds suggests that the presence of electron-withdrawing groups can be beneficial for activity. In a series of 2-(N-(3-nitrophenyl)-N-phenylsulfonyl)aminoacetohydroxamic acids, which share the nitrophenyl motif, the substitution on the phenylsulfonyl ring was found to modulate the urease inhibitory potency, with a bromo-substituted derivative showing the highest activity. nih.gov This suggests that for this compound, modifications on the pyridine ring could similarly influence its potential urease inhibitory activity.

Future Directions and Advanced Research Perspectives

Rational Design and Synthesis of N-(2-nitrophenyl)-N'-pyridin-2-ylurea Derivatives for Enhanced Academic Properties

The targeted design and synthesis of novel derivatives of this compound are a primary focus of future research. By strategically modifying its molecular structure, scientists aim to enhance its properties for specific academic and therapeutic applications. This involves a deep understanding of structure-activity relationships, where even minor chemical alterations can lead to significant changes in efficacy and selectivity.

Key strategies in the rational design of these derivatives include molecular hybridization and structural optimization. nih.gov Researchers are exploring the introduction of various functional groups to the phenyl and pyridyl rings to modulate the compound's electronic and steric properties. The goal is to improve interactions with biological targets, thereby increasing potency and reducing off-target effects. The synthesis of these new chemical entities often involves multi-step reaction sequences, starting from commercially available precursors. nih.gov

Table 1: Hypothetical this compound Derivatives and Their Enhanced Properties

| Derivative | Modification | Targeted Property Enhancement |

| N-(2-nitro-4-fluorophenyl)-N'-pyridin-2-ylurea | Addition of a fluorine atom at the 4-position of the nitrophenyl ring | Increased metabolic stability and cell permeability |

| N-(2-nitrophenyl)-N'-(4-methylpyridin-2-yl)urea | Addition of a methyl group at the 4-position of the pyridine (B92270) ring | Enhanced binding affinity to target proteins |

| N-(2-amino-phenyl)-N'-pyridin-2-ylurea | Reduction of the nitro group to an amino group | Altered electronic properties for new biological activities |

Synergistic Application of Computational and Experimental Methodologies

The integration of computational modeling with experimental validation is becoming an indispensable tool in the study of this compound and its analogs. researchgate.net This synergistic approach accelerates the discovery and development process by providing valuable insights into the molecule's behavior at the atomic level.

Computational methods, such as Density Functional Theory (DFT) and molecular docking, allow for the prediction of molecular structures, electronic properties, and binding interactions with target proteins. researchgate.net These in-silico studies help in prioritizing the synthesis of compounds with the highest potential for desired activities, thereby saving time and resources. mdpi.com The theoretical predictions are then confirmed and refined through experimental techniques like X-ray crystallography, NMR spectroscopy, and biological assays. This iterative cycle of prediction and experimentation is crucial for the efficient development of new and improved derivatives.

Table 2: Integrated Computational and Experimental Workflow

| Step | Computational Method | Experimental Technique |

| 1. Target Identification | Bioinformatics analysis | - |

| 2. Lead Compound Design | Molecular docking, virtual screening | - |

| 3. Synthesis | - | Organic synthesis |

| 4. Structural Characterization | Quantum chemical calculations | X-ray crystallography, NMR, IR spectroscopy |

| 5. Biological Evaluation | - | In vitro and in vivo assays |

| 6. Optimization | Further computational modeling | Synthesis of optimized derivatives |

Exploration of Novel Applications Beyond Traditional Medicinal Chemistry

While the primary focus has been on medicinal chemistry, researchers are beginning to explore the potential of this compound in other scientific and technological domains. The unique structural features of this compound, including its hydrogen bonding capabilities and aromatic systems, make it an attractive candidate for applications in materials science and catalysis.

For instance, the ability of urea (B33335) derivatives to form well-defined hydrogen-bonded networks could be exploited in the development of supramolecular assemblies and functional materials. nih.gov These materials could have applications in areas such as sensing, separations, and electronics. Furthermore, the presence of nitrogen and oxygen atoms suggests potential as a ligand for metal complexes, opening up possibilities in catalysis and coordination chemistry.

Development of Green Chemistry Approaches for this compound Synthesis

In line with the growing emphasis on sustainable chemical practices, the development of green chemistry approaches for the synthesis of this compound is a critical area of future research. rasayanjournal.co.in Traditional synthetic methods often rely on hazardous reagents and solvents, generating significant chemical waste. researchgate.net Green synthesis aims to mitigate these environmental concerns by focusing on atom economy, the use of safer solvents, and energy efficiency. unibo.it

One promising approach is the use of solvent-free or solvent-minimal reaction conditions. researchgate.netrsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com The use of biocatalysts and renewable starting materials is also being explored to create more sustainable synthetic routes. mdpi.com These efforts are not only environmentally responsible but can also lead to more efficient and cost-effective production processes.

Table 3: Comparison of Conventional and Green Synthesis Approaches

| Parameter | Conventional Synthesis | Green Synthesis |

| Solvent | Often uses hazardous organic solvents | Use of safer solvents (e.g., water, ethanol) or solvent-free conditions |

| Energy | Typically requires prolonged heating | Microwave-assisted synthesis for reduced reaction times and energy input |

| Reagents | May use toxic and hazardous reagents | Use of less toxic reagents and catalysts |

| Waste | Can generate significant amounts of waste | Aims for higher atom economy and minimal waste generation |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-nitrophenyl)-N'-pyridin-2-ylurea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-nitrophenyl isocyanate with 2-aminopyridine under anhydrous conditions. Solvent choice (e.g., tetrahydrofuran or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions. Reaction progress can be monitored via thin-layer chromatography (TLC). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Optimization may include adjusting stoichiometry (1:1.2 molar ratio of amine to isocyanate) and using catalysts like triethylamine to enhance yield .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- IR spectroscopy : Identify urea C=O stretching (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric).

- NMR : ¹H NMR (DMSO-d₆) should show pyridyl protons (δ 7.5–8.5 ppm) and nitrophenyl aromatic signals (δ 7.0–8.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~155 ppm) and nitro-substituted carbons.

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL or SHELXS software (e.g., SHELX-2018) resolves molecular geometry and hydrogen bonding. Mercury CSD 2.0 can visualize packing motifs and intermolecular interactions (e.g., π-π stacking between pyridyl rings) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and chemical safety goggles. Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid contact with oxidizing agents due to nitro group reactivity.

- Storage : Store in airtight containers at 2–8°C, away from light to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across different solvents?

- Methodological Answer : Systematic solubility testing in polar (DMSO, DMF), semi-polar (THF, acetone), and non-polar (hexane) solvents at varying temperatures (25–60°C) can clarify discrepancies. Use dynamic light scattering (DLS) to detect aggregation in poorly soluble solvents. For DMSO, ensure anhydrous conditions to prevent hydrolysis of the urea moiety .

Q. What strategies are effective in elucidating the mechanism of biological activity for urea derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibitory effects on kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).

- Molecular Docking : Use AutoDock Vina to predict binding interactions with target proteins (e.g., EGFR tyrosine kinase). Validate with site-directed mutagenesis of predicted binding residues.

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy track intracellular localization .

Q. How can computational methods like DFT aid in understanding electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize molecular geometry and predict frontier orbitals (HOMO-LUMO gap) to assess reactivity. Electrostatic potential maps identify nucleophilic/electrophilic sites. Compare computed IR/NMR spectra with experimental data to validate conformers .

Q. What experimental design considerations are crucial for studying coordination complexes with this ligand?

- Methodological Answer :

- Metal Selection : Test transition metals (Co(II), Ni(II), Cu(II)) known for urea ligand coordination.

- Stoichiometry : Use Job’s method to determine metal-to-ligand ratio (commonly 1:2).

- Characterization : Employ magnetic susceptibility measurements and UV-Vis spectroscopy (d-d transitions) to confirm octahedral or square-planar geometries. TGA/DTA analysis assesses thermal stability .

Q. How to address discrepancies in spectroscopic data interpretation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.